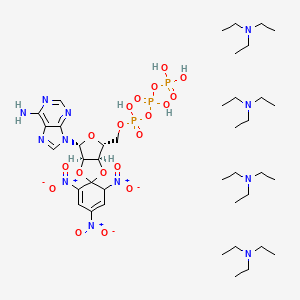
2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate is a modified nucleotide analog of adenosine triphosphate. It is characterized by the presence of a trinitrophenyl group attached to the ribose moiety of the adenosine molecule. This compound is widely recognized for its role as a potent and selective antagonist of P2X receptors, which are a family of purinergic receptors involved in various physiological processes .
Vorbereitungsmethoden
The synthesis of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate involves several steps. The primary synthetic route includes the nitration of adenosine to introduce the trinitrophenyl group. This is followed by phosphorylation to form the triphosphate moiety. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, and phosphorylation reagents like phosphorus oxychloride .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The trinitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trinitrophenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate involves its interaction with P2X receptors. As a competitive antagonist, it binds to the receptor sites, preventing the activation by endogenous ligands like adenosine triphosphate. This inhibition is characterized by rapid onset and reversibility, with the compound displaying slow off-kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate include other 2’,3’-O-substituted ATP derivatives. These compounds also act as antagonists of P2X receptors but differ in their substituent groups, which can affect their potency and selectivity. Examples include:
- 2’,3’-O-(2,4-Dinitrophenyl)adenosine 5’-triphosphate
- 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-diphosphate
The uniqueness of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate lies in its high affinity and selectivity for P2X receptors, making it a valuable tool in purinergic signaling research .
Eigenschaften
Molekularformel |
C40H77N12O19P3 |
|---|---|
Molekulargewicht |
1123.0 g/mol |
IUPAC-Name |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C16H17N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H,36,37)(H2,17,18,19)(H2,31,32,33);4*4-6H2,1-3H3/t7-,8?,11-,12-,15-,16?;;;;/m1..../s1 |
InChI-Schlüssel |
LWJCIYVHICRLCD-VWNGUJKNSA-N |
Isomerische SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
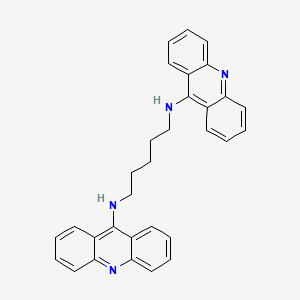
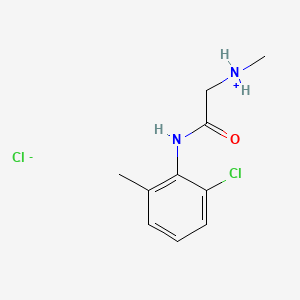
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
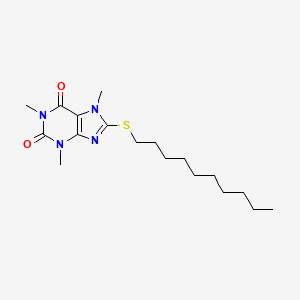

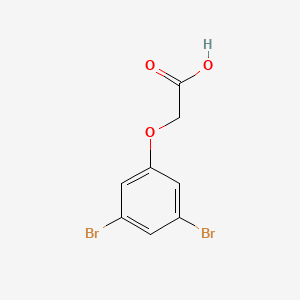
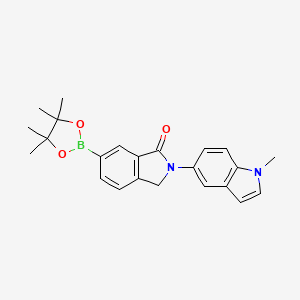

![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)


